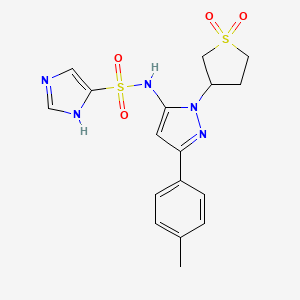

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide

Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide is a sulfonamide-derived compound featuring a pyrazole core substituted with a tetrahydrothiophene dioxide moiety and a para-tolyl group. The imidazole-4-sulfonamide substituent distinguishes it from structurally related analogs.

Properties

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)pyrazol-3-yl]-1H-imidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4S2/c1-12-2-4-13(5-3-12)15-8-16(21-28(25,26)17-9-18-11-19-17)22(20-15)14-6-7-27(23,24)10-14/h2-5,8-9,11,14,21H,6-7,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKIIKHZKSZXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=C2)NS(=O)(=O)C3=CN=CN3)C4CCS(=O)(=O)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Imidazole moiety : Another five-membered ring that contributes to its biological activity.

- Tetrahydrothiophene : A sulfur-containing ring that enhances its pharmacological properties.

- Sulfonamide group : Known for its antibacterial activity.

The molecular formula is with a molecular weight of 445.6 g/mol .

1. Antimycobacterial Activity

Recent studies have highlighted the compound's potential as an antimycobacterial agent. The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis (Mtb) H37Rv has been evaluated using various assays. For instance, derivatives of imidazole and triazole pyrazoles demonstrated promising results:

| Compound | MIC (μg/mL) | Comments |

|---|---|---|

| 11f | 4.0 | Most active among tested derivatives |

| 11h | 4.4 | Comparable to standard kanamycin (7.8 μg/mL) |

| 11c | Not active | Excluded from effective compounds |

The studies indicated that the imidazole derivatives generally exhibited better activity than triazoles .

The mechanism by which this compound exerts its biological effects involves interaction with potassium channels, specifically the GIRK1/2 channels. By activating these channels, the compound facilitates potassium ion flow, leading to hyperpolarization of cell membranes and modulation of cellular excitability . This mechanism suggests potential applications in treating conditions related to neuronal excitability and cardiac function.

Case Studies and Research Findings

Multiple studies have focused on the synthesis and evaluation of similar compounds, emphasizing their biological activities:

- Alshabani et al. (2022) conducted a comprehensive study on various pyrazole derivatives, demonstrating their effectiveness against Mtb CYP121A1 with binding affinities comparable to known inhibitors .

- Medicinal Chemistry Research has shown that modifications in the pyrazole structure can lead to significant changes in biological activity, highlighting the importance of structural optimization in drug design .

Summary of Findings

The biological activity of this compound is characterized by:

- Antimycobacterial efficacy : Effective against Mtb with low MIC values.

- Mechanistic insights : Involvement in potassium channel activation suggests broader therapeutic applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound shares structural homology with several sulfonamide-pyrazole derivatives. Below is a detailed comparison based on molecular properties, substituent variations, and available data from diverse sources.

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Influence on Molecular Weight :

- The target compound (448.52 g/mol) exhibits a higher molecular weight compared to analogs with simpler sulfonamide groups (e.g., methanesulfonamide at 355.43 g/mol ). This is attributed to the bulkier imidazole-4-sulfonamide group.

- The 3,5-dimethylpyrazole-4-sulfonamide analog (449.6 g/mol ) closely matches the target compound’s weight, highlighting the impact of aromatic vs. heteroaromatic substituents.

Functional Group Variations: The para-tolyl group (p-tolyl) in the target compound and may enhance lipophilicity compared to phenyl or methyl substituents in and . This could influence membrane permeability and target binding .

This suggests that similar sulfonamide coupling strategies may apply.

Research Findings and Implications

Structural Characterization :

Crystallographic data for related compounds (e.g., ) have likely been determined using software like SHELXL, a widely adopted tool for small-molecule refinement . The tetrahydrothiophene dioxide moiety in these compounds may adopt a puckered conformation, influencing intermolecular interactions.Biological Activity : Sulfonamide-pyrazole hybrids are frequently explored as kinase inhibitors or anti-inflammatory agents. For instance, the 3,5-dimethylpyrazole-4-sulfonamide analog may exhibit enhanced selectivity for cysteine proteases due to steric and electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.